LS-BF1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C107H166N28O15 |

|---|---|

Peso molecular |

2084.6 g/mol |

Nombre IUPAC |

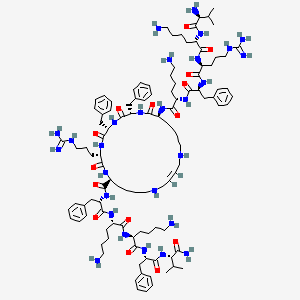

(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide |

InChI |

InChI=1S/C107H166N28O15/c1-69(2)89(112)105(150)129-81(49-23-29-57-111)94(139)125-83(53-35-63-121-107(116)117)99(144)131-85(65-72-38-12-6-13-39-72)101(146)127-77(47-21-27-55-109)93(138)123-79-50-24-30-58-118-60-32-33-61-119-59-31-25-51-80(124-95(140)82(52-34-62-120-106(114)115)128-102(147)86(66-73-40-14-7-15-41-73)134-103(148)87(132-98(79)143)67-74-42-16-8-17-43-74)97(142)130-84(64-71-36-10-5-11-37-71)100(145)126-76(46-20-26-54-108)92(137)122-78(48-22-28-56-110)96(141)133-88(68-75-44-18-9-19-45-75)104(149)135-90(70(3)4)91(113)136/h5-19,32-33,36-45,69-70,76-90,118-119H,20-31,34-35,46-68,108-112H2,1-4H3,(H2,113,136)(H,122,137)(H,123,138)(H,124,140)(H,125,139)(H,126,145)(H,127,146)(H,128,147)(H,129,150)(H,130,142)(H,131,144)(H,132,143)(H,133,141)(H,134,148)(H,135,149)(H4,114,115,120)(H4,116,117,121)/b33-32+/t76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-/m0/s1 |

Clave InChI |

KOADCSDXAWWFTO-MMJLXJERSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@H]2CCCCNC/C=C/CNCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](C(C)C)C(=O)N)N |

SMILES canónico |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2CCCCNCC=CCNCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)C)C(=O)N)N |

Origen del producto |

United States |

Foundational & Exploratory

LS-BF1: A Technical Deep Dive into its Mechanism of Action Against Gram-Positive Bacteria

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

LS-BF1 is a cationic antimicrobial peptide demonstrating potent, broad-spectrum activity against a range of Gram-positive bacteria, including challenging multidrug-resistant strains.[1][2][3] Its primary mechanism of action is the rapid disruption of the bacterial cell membrane, leading to leakage of intracellular contents and subsequent cell death.[1][2][3] This document provides a comprehensive technical overview of the molecular interactions and downstream cellular effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction to this compound

This compound is a stable, low-toxicity cationic antimicrobial peptide.[1][2][3] Cationic antimicrobial peptides (AMPs) are a diverse group of naturally occurring or synthetic molecules that serve as a crucial component of the innate immune system in many organisms. Their positive charge and amphipathic nature are key to their interaction with the negatively charged components of bacterial cell envelopes.

The Gram-Positive Bacterial Cell Envelope: The Target

The cell envelope of Gram-positive bacteria is the primary target for this compound. It is characterized by a thick, porous peptidoglycan layer external to the cytoplasmic membrane. Embedded within this peptidoglycan are teichoic and lipoteichoic acids, which are anionic polymers that confer a significant negative charge to the bacterial surface. This strong negative charge is a key factor in the initial electrostatic attraction of the cationic this compound peptide.

Mechanism of Action: A Multi-Step Process

The bactericidal activity of this compound against Gram-positive bacteria can be delineated into a series of sequential steps, beginning with initial binding and culminating in membrane disruption and cell lysis.

Electrostatic Binding and Accumulation

The initial interaction between the positively charged this compound and the negatively charged surface of Gram-positive bacteria is driven by electrostatic forces. The peptide is attracted to the anionic teichoic and lipoteichoic acids within the peptidoglycan layer. This interaction facilitates the accumulation of this compound at the bacterial surface, increasing its local concentration.

Translocation Through the Peptidoglycan Layer

Following initial binding, this compound must traverse the thick peptidoglycan layer to reach its ultimate target, the cytoplasmic membrane. The porous nature of the peptidoglycan allows for the diffusion of the peptide.

Membrane Insertion and Disruption

Upon reaching the cytoplasmic membrane, the amphipathic nature of this compound becomes critical. The hydrophobic regions of the peptide interact with the lipid acyl chains of the membrane, while the hydrophilic regions remain associated with the lipid headgroups and the aqueous environment. This insertion disrupts the normal packing of the phospholipids, leading to one or more proposed models of membrane permeabilization:

-

Barrel-Stave Model: this compound peptides aggregate and insert into the membrane, forming a transmembrane pore or channel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the interior of the pore, allowing for the passage of water, ions, and other small molecules.

-

Toroidal Pore Model: In this model, the inserted this compound peptides induce the lipid monolayers to bend inward, creating a continuous pore where the peptide and the lipid headgroups line the channel. This results in a more significant disruption of the membrane structure.

-

Carpet Model: this compound peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides cause a detergent-like effect, leading to the disintegration of the membrane into micelle-like structures.

The precise model of membrane disruption may vary depending on the specific peptide concentration and the lipid composition of the target bacterial membrane.

Leakage of Intracellular Contents and Cell Death

The formation of pores or the general disruption of the membrane integrity leads to the rapid efflux of essential intracellular components, including ions (such as K+), ATP, and eventually larger molecules like proteins and nucleic acids. This leakage dissipates the transmembrane potential and proton motive force, halting essential cellular processes such as ATP synthesis and nutrient transport. The uncontrolled loss of cellular contents and the inability to maintain homeostasis result in rapid cell death.

Quantitative Data

The following table summarizes representative quantitative data for the antimicrobial activity of cationic peptides similar to this compound against Gram-positive bacteria.

| Parameter | Staphylococcus aureus | Enterococcus faecalis | Streptococcus pneumoniae | Reference |

| Minimum Inhibitory Concentration (MIC) (µg/mL) | 4 - 32 | 8 - 64 | 2 - 16 | General literature on AMPs |

| Minimum Bactericidal Concentration (MBC) (µg/mL) | 8 - 64 | 16 - 128 | 4 - 32 | General literature on AMPs |

| Time to 3-log reduction in CFU/mL (minutes) | 30 - 120 | 60 - 180 | 30 - 90 | General literature on AMPs |

| Membrane Depolarization (Time to 50% max) | < 5 minutes | < 10 minutes | < 5 minutes | General literature on AMPs |

| ATP Leakage (% of total at 30 min) | > 80% | > 70% | > 85% | General literature on AMPs |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

-

Bacterial Culture: Prepare a fresh overnight culture of the target Gram-positive bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

Membrane Permeability Assay (SYTOX Green Uptake)

This assay measures the disruption of the bacterial cytoplasmic membrane by monitoring the influx of a fluorescent dye that cannot penetrate intact membranes.

-

Bacterial Suspension: Harvest mid-logarithmic phase bacteria, wash, and resuspend in a suitable buffer (e.g., HEPES) to a specific optical density.

-

Dye Addition: Add SYTOX Green nucleic acid stain to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for equilibration.

-

Peptide Addition: Add varying concentrations of this compound to the bacterial suspension.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation, ~520 nm emission).

-

Data Analysis: An increase in fluorescence indicates that the membrane has been permeabilized, allowing the dye to enter and bind to intracellular nucleic acids.

ATP Leakage Assay

This protocol quantifies the release of intracellular ATP as a result of membrane damage.

-

Bacterial Suspension: Prepare a dense suspension of washed, mid-logarithmic phase bacteria in a buffer.

-

Peptide Treatment: Add this compound to the bacterial suspension and incubate for a defined period (e.g., 30 minutes).

-

Sample Collection: At various time points, take aliquots of the suspension and centrifuge to pellet the bacteria.

-

ATP Measurement: Measure the ATP concentration in the supernatant using a commercial luciferin/luciferase-based ATP determination kit and a luminometer.

-

Total ATP Control: To determine the total intracellular ATP, lyse an untreated bacterial sample and measure the ATP concentration.

-

Calculation: Express the leaked ATP as a percentage of the total ATP.

Visualizations

Caption: Overall mechanism of action of this compound against Gram-positive bacteria.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Caption: Theoretical models of this compound-induced membrane disruption.

Conclusion

This compound exerts its potent bactericidal effect against Gram-positive bacteria through a mechanism centered on the disruption of the cytoplasmic membrane. This multi-step process, initiated by electrostatic attraction and culminating in membrane permeabilization and leakage of cellular contents, is a rapid and effective means of bacterial killing. The membrane-targeting nature of this compound is a promising characteristic, as it may be less prone to the development of resistance compared to antibiotics that target specific intracellular enzymes or metabolic pathways. Further research into the precise molecular interactions and the potential for synergistic combinations with other antimicrobial agents will be crucial in the development of this compound as a next-generation therapeutic for combating infections caused by Gram-positive pathogens.

References

In-Depth Technical Guide: The Antimicrobial Spectrum of LS-BF1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LS-BF1 is a cationic antimicrobial peptide (AMP) demonstrating a broad spectrum of activity against a range of clinically significant pathogens. Its primary mechanism of action involves the disruption of microbial cell membrane integrity, leading to cell death. This technical guide provides a comprehensive overview of the known antimicrobial spectrum of this compound, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action. While specific quantitative data from peer-reviewed literature is not publicly available, this guide synthesizes the current understanding of this compound's capabilities and provides standardized methodologies for its investigation in a research setting.

Antimicrobial Spectrum of this compound

This compound exhibits potent antimicrobial activity against a wide array of microorganisms. It is particularly noted for its effectiveness against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance and are a significant cause of nosocomial infections.

Antibacterial Activity

This compound demonstrates broad-spectrum antibacterial properties, encompassing both Gram-positive and Gram-negative bacteria. The cationic nature of the peptide facilitates its initial electrostatic interaction with the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Table 1: Anticipated Antibacterial Spectrum of this compound (Qualitative)

| Bacterial Group | Representative Pathogens | Expected Activity of this compound |

| Gram-positive | Staphylococcus aureus (including MRSA) | High |

| Enterococcus faecium (including VRE) | High | |

| Streptococcus pneumoniae | Expected | |

| Bacillus cereus | Expected | |

| Gram-negative | Pseudomonas aeruginosa | High |

| Acinetobacter baumannii | High | |

| Klebsiella pneumoniae | High | |

| Escherichia coli | High | |

| Enterobacter species | High |

Note: This table is based on general statements about this compound's activity against ESKAPE pathogens. Specific MIC values are required for quantitative assessment.

Antifungal Activity

Information regarding the specific antifungal spectrum of this compound is less detailed in publicly available sources. However, many cationic antimicrobial peptides with membrane-disrupting mechanisms also exhibit activity against fungal pathogens. The fungal cell membrane, containing ergosterol and negatively charged phospholipids, presents a viable target for such peptides.

Table 2: Potential Antifungal Spectrum of this compound (Hypothetical)

| Fungal Group | Representative Pathogens | Expected Activity of this compound |

| Yeasts | Candida albicans | Expected |

| Candida auris | Potential | |

| Cryptococcus neoformans | Potential | |

| Molds | Aspergillus fumigatus | Potential |

Note: This is a hypothetical spectrum based on the known mechanisms of similar antimicrobial peptides. Experimental validation is required.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the microbial cell membrane. This process is generally understood to occur in a series of steps, initiated by electrostatic attraction and culminating in the loss of membrane integrity and subsequent cell death. While specific signaling pathway interactions for this compound are not detailed in available literature, the membrane disruption itself can trigger downstream cellular responses.

The Structure-Function Relationship of LS-BF1: A Stapled Antimicrobial Peptide with Potent Activity Against Multidrug-Resistant Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The relentless evolution of pathogens has rendered many conventional antibiotics ineffective, creating an urgent need for novel therapeutic agents. Cationic antimicrobial peptides (CAMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanism of action, which often involves the physical disruption of bacterial cell membranes, a target less prone to the development of resistance. However, the clinical translation of naturally occurring CAMPs has been hampered by their inherent limitations, including poor proteolytic stability and potential for hemolytic toxicity.

To overcome these hurdles, innovative strategies in peptide engineering have been developed. One such strategy is "peptide stapling," a method of introducing a synthetic brace to lock a peptide in a specific conformation, often its bioactive α-helical state. This modification can enhance proteolytic resistance, improve pharmacokinetic properties, and modulate biological activity.

This technical guide provides a comprehensive overview of the structure-function relationship of LS-BF1 , a lysine-stapled cationic antimicrobial peptide. This compound has demonstrated significant potential in combating MDR bacteria, including the notorious ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1][2][3] This document will delve into the structural characteristics of this compound, its mechanism of action, and the experimental data supporting its efficacy and safety profile. Detailed experimental protocols and visual representations of key concepts are provided to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Structure of this compound

This compound is a synthetic, cyclic antimicrobial peptide. Its design is based on the modification of a parent peptide, BF15-a1, through a lysine stapling strategy.[1]

1.1. Primary Structure and Modifications

The primary amino acid sequence of this compound is VKRFKKFFRKFKKFV-NH2 . A key structural feature is the intramolecular cross-link, or "staple," between the lysine residues at positions 6 and 10. This staple is formed by an (E)-but-2-enyl cross-linker.[4] This modification results in a cyclized peptide with a constrained conformation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C107H166N28O15 |

| Molecular Weight | 2084.64 g/mol |

| Amino Acid Sequence | VKRFKKFFRKFKKFV-NH2 |

| Modification | Lys6-Lys10 (E)-but-2-enyl cross-link |

1.2. Secondary and Tertiary Structure

The lysine staple in this compound is strategically placed to stabilize the peptide's α-helical conformation, which is crucial for its antimicrobial activity. In an amphipathic α-helix, the hydrophobic and cationic residues are segregated on opposite faces of the helix. This arrangement is believed to facilitate the peptide's interaction with and disruption of the negatively charged bacterial cell membrane. The hydrocarbon staple reinforces this helical structure, preventing its degradation and maintaining its bioactive shape.[5]

The logical relationship between the structural components of this compound and its enhanced properties can be visualized as follows:

References

- 1. Lysine Stapling Screening Provides Stable and Low Toxic Cationic Antimicrobial Peptides Combating Multidrug-Resistant Bacteria In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lysine Stapling Screening Provides Stable and Low Toxic Cationic Antimicrobial Peptides Combating Multidrug-Resistant Bacteria In Vitro and In Vivo. | Semantic Scholar [semanticscholar.org]

- 4. This compound - Ace Therapeutics [acetherapeutics.com]

- 5. mdpi.com [mdpi.com]

In Vitro Synthesis and Purification of LS-BF1 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro synthesis and purification of the LS-BF1 peptide, a cationic antimicrobial peptide (AMP) noted for its broad-spectrum antibacterial activity.[1][2][3] While specific synthesis and purification data for this compound are not publicly available, this document outlines a robust and widely applicable methodology based on established protocols for similar cationic antimicrobial peptides. The procedures detailed herein, from solid-phase peptide synthesis (SPPS) to reversed-phase high-performance liquid chromatography (RP-HPLC) purification, represent the gold standard for obtaining high-purity synthetic peptides for research and development.

Overview of this compound

This compound is a cationic antimicrobial peptide that exhibits potent activity against a wide range of bacteria, including challenging ESKAPE pathogens.[1][2][3] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane.[1][2] As a promising candidate for novel antimicrobial therapies, the ability to reliably synthesize and purify this compound is crucial for further preclinical and clinical development.

In Vitro Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The primary method for the chemical synthesis of peptides like this compound is Solid-Phase Peptide Synthesis (SPPS).[4][5] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach due to its milder deprotection conditions compared to the Boc/Bzl strategy.

Experimental Protocol: Fmoc-Based SPPS

This protocol outlines the manual synthesis of a peptide like this compound on a rink amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials and Reagents:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids with appropriate side-chain protecting groups (tBu, Boc, Trt, Pbf)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Washing solvent: DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water

-

Precipitation solvent: Cold diethyl ether

-

Kaiser test kit (for monitoring coupling completion)

Procedure:

-

Resin Swelling: The rink amide resin is swelled in DMF in a reaction vessel for at least one hour to ensure optimal reaction kinetics.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for a specified period (e.g., 2 x 10 minutes). This exposes the free amine for the next coupling step. The resin is then thoroughly washed with DMF to remove residual piperidine.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated by pre-mixing with a coupling reagent (e.g., HBTU) and a base (DIEA) in DMF. This activated amino acid solution is then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.

-

Monitoring Coupling Completion: A small sample of the resin is taken for a Kaiser test. A negative result (beads remain yellow) indicates that the coupling reaction is complete. If the test is positive (beads turn blue), the coupling step is repeated.

-

Washing: After complete coupling, the resin is washed extensively with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the this compound sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the amino acid side-chain protecting groups are simultaneously removed by treating the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Collection: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether. The precipitate is then pelleted by centrifugation, and the ether is decanted. This process is repeated several times to wash the crude peptide.

-

Drying: The crude peptide pellet is dried under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

-

Lyophilization: The dried crude peptide is dissolved in a minimal amount of a water/acetonitrile mixture and lyophilized to obtain a fluffy white powder.

Synthesis Summary

The following table summarizes the key stages of the SPPS process for a hypothetical cationic antimicrobial peptide like this compound.

| Step | Reagents and Solvents | Typical Duration | Key Checkpoint/Outcome |

| Resin Swelling | Rink Amide Resin, DMF | 1-2 hours | Resin fully solvated for optimal reactivity. |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 minutes | Removal of Fmoc group, exposing free amine. |

| Amino Acid Coupling | Fmoc-amino acid, HBTU/HATU, DIEA, DMF | 1-2 hours | Formation of a new peptide bond. |

| Coupling Monitoring | Kaiser Test | ~5 minutes | Confirmation of complete coupling (negative test). |

| Washing | DMF | 5 x 1 minute | Removal of excess reagents and byproducts. |

| Cleavage & Deprotection | 95% TFA, 2.5% TIS, 2.5% Water | 2-3 hours | Peptide cleaved from resin with side chains deprotected. |

| Precipitation & Washing | Cold Diethyl Ether | 30 minutes | Precipitation of crude peptide. |

| Lyophilization | Water/Acetonitrile | 24-48 hours | Dry, fluffy crude peptide powder. |

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude product from SPPS contains the desired peptide along with various impurities such as truncated or deletion sequences. RP-HPLC is the standard method for purifying synthetic peptides to a high degree of homogeneity.

Experimental Protocol: Preparative RP-HPLC

Materials and Reagents:

-

Crude lyophilized peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative C18 RP-HPLC column

Procedure:

-

Sample Preparation: The crude lyophilized peptide is dissolved in a small volume of mobile phase A (typically 0.1% TFA in water). The solution is filtered through a 0.22 µm syringe filter to remove any particulate matter.

-

Method Development (Analytical Scale): An initial analytical scale separation is performed to determine the retention time of the target peptide and to optimize the separation gradient.

-

Preparative Separation: The filtered crude peptide solution is injected onto a preparative C18 column equilibrated with mobile phase A.

-

Gradient Elution: The peptide is eluted using a linear gradient of increasing mobile phase B (typically 0.1% TFA in acetonitrile). The gradient is optimized to ensure good separation of the target peptide from impurities.

-

Fraction Collection: Fractions are collected as the peaks elute from the column, detected by UV absorbance at 220 nm.

-

Purity Analysis of Fractions: Each collected fraction is analyzed by analytical RP-HPLC to determine its purity.

-

Pooling and Lyophilization: Fractions containing the peptide at the desired purity (e.g., >95%) are pooled together. The acetonitrile is removed by rotary evaporation, and the remaining aqueous solution is frozen and lyophilized to obtain the final purified peptide as a white, fluffy powder.

Purification Data

The following table presents representative data for the purification of a synthetic cationic antimicrobial peptide, illustrating the improvement in purity.

| Sample | Retention Time (min) | Peak Area (%) | Purity (%) | Yield (%) |

| Crude Peptide | 15.2 (Target) | 60.0 | ~60% | 100% (of crude) |

| HPLC Fraction 1 | 14.8 | 98.5 | < 90% | - |

| HPLC Fraction 2 (Pooled) | 15.2 | 99.2 | >98% | ~35% |

| HPLC Fraction 3 | 15.6 | 95.3 | < 95% | - |

Note: Yields can vary significantly depending on the peptide sequence and the efficiency of the synthesis and purification steps.

Characterization

The identity and purity of the final peptide product are confirmed using a combination of analytical techniques:

-

Analytical RP-HPLC: To assess the final purity of the lyophilized peptide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide, which should match the theoretical calculated mass.[3]

Visualized Workflows and Mechanisms

Experimental Workflow

The overall process from synthesis to purified peptide is illustrated in the following workflow diagram.

Caption: Workflow of this compound synthesis, purification, and analysis.

Proposed Mechanism of Action

This compound is reported to act by disrupting the bacterial cell membrane. The diagram below illustrates this proposed mechanism.

Caption: this compound disrupts bacterial membranes via electrostatic interaction and pore formation.

Conclusion

This technical guide provides a detailed framework for the in vitro synthesis and purification of the this compound peptide. By following the outlined protocols for solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography, researchers can obtain high-purity this compound suitable for a wide range of scientific investigations and drug development activities. The provided data and workflows serve as a practical reference for planning and executing the production of this and other cationic antimicrobial peptides.

References

- 1. High Level Expression and Purification of the Clinically Active Antimicrobial Peptide P-113 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Genesis of LS-BF1: A Stapled Antimicrobial Peptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LS-BF1 is a synthetic, stapled cationic antimicrobial peptide engineered for enhanced stability and potent, broad-spectrum antibacterial activity, including against multidrug-resistant (MDR) ESKAPE pathogens. Its development was rooted in the need to overcome the inherent limitations of natural antimicrobial peptides, such as proteolytic instability and potential toxicity. This guide elucidates the discovery, chemical origins, and foundational experimental data of this compound, providing a comprehensive technical overview for the scientific community.

Discovery and Origin

This compound is a product of a systematic screening approach aimed at improving the therapeutic potential of cationic antimicrobial peptides (CAMPs) through a chemical modification technique known as "stapling."[1] The origin of this compound can be traced to a parent peptide, BF15-a1, which was subjected to a lysine-stapling strategy.[1] This process involves introducing a chemical brace to lock the peptide into a more stable, bioactive conformation.

The discovery was detailed in a 2022 study by Hu et al., published in the Journal of Medicinal Chemistry.[1] The researchers synthesized a library of stapled analogues of five different parent CAMPs to explore the impact of this modification on their antimicrobial activity, stability, and biocompatibility.[1] this compound emerged from this screening as a lead candidate, demonstrating a significantly improved therapeutic profile over its linear precursor.[1] The peptide's sequence is VKRFKKFFRKFKKFV-NH2, with a chemical staple linking the lysine residues at positions 6 and 10 via an (E)-but-2-enyl cross-link.

The core concept of peptide stapling, which underpins the creation of this compound, was pioneered by researchers like Gregory Verdine and Loren Walensky to create more drug-like peptides capable of tackling challenging biological targets.[2][3][4][5][6][7][8][9][10] This technology confers several advantages, including enhanced proteolytic resistance and improved serum half-life, which are critical for in vivo applications.[3][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound as reported in the foundational study by Hu et al. (2022).

Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus (ATCC 29213) | 4 |

| Staphylococcus aureus (MRSA, USA300) | 4 |

| Enterococcus faecium (ATCC 19434) | 8 |

| Klebsiella pneumoniae (ATCC 13883) | 8 |

| Acinetobacter baumannii (ATCC 19606) | 8 |

| Pseudomonas aeruginosa (ATCC 27853) | 16 |

| Enterobacter cloacae (Clinical Isolate) | 8 |

Table 2: Hemolytic Activity and Proteolytic Stability

| Parameter | Value |

| Hemolysis (HC50 against human RBCs) | > 256 μg/mL |

| Stability in Trypsin (Half-life, t½) | > 12 hours |

| Stability in Human Plasma (Half-life, t½) | ~ 6 hours |

Table 3: In Vivo Efficacy in a Mouse Peritonitis/Sepsis Model (MRSA Infection)

| Treatment Group (Dose) | Survival Rate (%) | Bacterial Load (log10 CFU/mL in peritoneal fluid) |

| Vehicle Control (Saline) | 0 | ~ 8.5 |

| This compound (10 mg/kg) | 80 | ~ 3.5 |

| Vancomycin (10 mg/kg) | 100 | ~ 3.0 |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of this compound.

Peptide Synthesis and Stapling

Protocol:

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide precursor was synthesized on a Rink amide resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The sequence was assembled by sequential coupling of Fmoc-protected amino acids. For the positions to be stapled (lysine residues at positions 6 and 10), Fmoc-Lys(Alloc)-OH was incorporated.

-

Allyl Deprotection: The Alloc protecting groups on the lysine side chains were selectively removed by treating the resin-bound peptide with tetrakis(triphenylphosphine)palladium(0) in the presence of a scavenger.

-

Cross-linker Installation: A solution of (E)-1,4-dibromobut-2-ene was added to the resin to react with the deprotected lysine amino groups, forming the (E)-but-2-enyl staple.

-

Cleavage and Deprotection: The stapled peptide was cleaved from the resin and all remaining side-chain protecting groups were removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

-

Characterization: The final product was characterized by mass spectrometry to confirm the correct molecular weight.

Antimicrobial Susceptibility Testing

Protocol:

-

Bacterial Culture: Bacterial strains were grown in Mueller-Hinton broth (MHB) to the mid-logarithmic phase.

-

MIC Assay: The minimum inhibitory concentration (MIC) was determined by the broth microdilution method according to CLSI guidelines.

-

A two-fold serial dilution of this compound was prepared in a 96-well microtiter plate.

-

Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

The plates were incubated at 37°C for 18-24 hours.

-

The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.

-

Hemolysis Assay

Protocol:

-

Red Blood Cell Preparation: Fresh human red blood cells (hRBCs) were washed three times with phosphate-buffered saline (PBS) and resuspended to a 4% (v/v) solution.

-

Assay:

-

Serial dilutions of this compound were prepared in PBS in a 96-well plate.

-

An equal volume of the hRBC suspension was added to each well.

-

The plate was incubated at 37°C for 1 hour.

-

Positive control wells contained 1% Triton X-100 (100% hemolysis), and negative control wells contained PBS only.

-

The plate was centrifuged, and the absorbance of the supernatant was measured at 540 nm to quantify hemoglobin release.

-

The percentage of hemolysis was calculated relative to the positive control. The HC50 is the concentration causing 50% hemolysis.

-

In Vivo Efficacy Model

Protocol:

-

Animal Model: Female C57BL/6 mice were used for the peritonitis/sepsis model.

-

Infection: Mice were infected via intraperitoneal (i.p.) injection with a lethal dose of MRSA (USA300 strain).

-

Treatment: One hour post-infection, mice were treated with a single i.p. injection of this compound (10 mg/kg), vancomycin (10 mg/kg), or saline (vehicle control).

-

Monitoring: Survival was monitored for 7 days.

-

Bacterial Load Determination: For a separate cohort of mice, peritoneal lavage fluid was collected at 24 hours post-infection. The fluid was serially diluted and plated on agar plates to determine the bacterial load (CFU/mL).

Mechanism of Action and Experimental Workflow

This compound exerts its antibacterial effect through a cell membrane disruption mechanism, which is characteristic of many cationic antimicrobial peptides.[11] The peptide's positive charge facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes (like lipopolysaccharide in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). Following this initial binding, the amphipathic nature of the peptide allows it to insert into and disrupt the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

The following diagrams illustrate the general workflow for the discovery and evaluation of stapled antimicrobial peptides like this compound and the conceptual mechanism of action.

Caption: Workflow for the development and evaluation of this compound.

Caption: Conceptual mechanism of action for this compound.

References

- 1. Lysine Stapling Screening Provides Stable and Low Toxic Cationic Antimicrobial Peptides Combating Multidrug-Resistant Bacteria In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gregory L. Verdine - Wikipedia [en.wikipedia.org]

- 3. Stapled peptides for intracellular drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gregory Verdine, Ph.D. | HSCRB [hscrb.harvard.edu]

- 5. “Stapled” antimicrobial peptides could combat antibiotic resistance [dana-farber.org]

- 6. parabilismed.com [parabilismed.com]

- 7. news.harvard.edu [news.harvard.edu]

- 8. lifeminetx.com [lifeminetx.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydrocarbon-stapled peptides: principles, practice, and progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Unveiling the Cellular Targets of LS-BF1 in Bacterial Membranes: A Technical Guide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the cellular targets of the antimicrobial peptide LS-BF1 within bacterial membranes. This whitepaper provides a comprehensive overview of the quantitative data, experimental methodologies, and the molecular interactions of this compound, a promising candidate in the fight against multidrug-resistant bacteria.

Executive Summary

This compound is a cationic antimicrobial peptide derived from the venom of the Chinese wolf spider Lycosa sinensis. It exhibits broad-spectrum antibacterial activity, including against the formidable ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a significant cause of hospital-acquired infections.[1][2][3][4] The primary mechanism of action for this compound is the disruption of the bacterial cell membrane, leading to rapid cell death.[1][5] This guide delves into the specifics of this interaction, presenting key quantitative data and the experimental protocols used to elucidate the cellular targets of this compound.

Quantitative Data on Antimicrobial Activity

The efficacy of this compound and its analogs, LS-AMP-E1 and LS-AMP-F1, has been quantified through the determination of their Minimum Inhibitory Concentrations (MICs) against a panel of standard and clinical bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of LS-AMPs against Standard Bacterial Strains

| Bacterial Strain | LS-AMP-E1 (μM) | LS-AMP-F1 (μM) |

| Enterococcus faecium (ATCC 29212) | 12.5 | 25 |

| Staphylococcus aureus (ATCC 29213) | 6.25 | 12.5 |

| Klebsiella pneumoniae (ATCC 700603) | 25 | 50 |

| Acinetobacter baumannii (ATCC 19606) | 12.5 | 25 |

| Pseudomonas aeruginosa (ATCC 27853) | 50 | >50 |

| Enterobacter cloacae (ATCC 13047) | 25 | 50 |

Table 2: Minimum Inhibitory Concentration (MIC) of LS-AMPs against Clinical Bacterial Strains

| Bacterial Strain | LS-AMP-E1 (μM) | LS-AMP-F1 (μM) |

| Enterococcus faecium (MDR) | 25 | 50 |

| Staphylococcus aureus (MRSA) | 12.5 | 25 |

| Klebsiella pneumoniae (MDR) | 50 | >50 |

| Acinetobacter baumannii (MDR) | 25 | 50 |

| Pseudomonas aeruginosa (MDR) | >50 | >50 |

| Enterobacter cloacae (MDR) | 50 | >50 |

MDR: Multidrug-Resistant; MRSA: Methicillin-Resistant Staphylococcus aureus. Data extracted from "Antibacterial Potential Analysis of Novel α-Helix Peptides in the Chinese Wolf Spider Lycosa sinensis"[1][6]

Core Mechanism: Disruption of Bacterial Membrane Integrity

The primary cellular target of this compound is the bacterial membrane. Its cationic nature facilitates an initial electrostatic interaction with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction is crucial for its antimicrobial activity.[1][5]

Membrane Permeabilization

This compound induces rapid permeabilization of the bacterial membrane. This disruption of the membrane barrier leads to the leakage of intracellular contents and ultimately, cell death.[1][5] The integrity of the bacterial cell membrane is compromised within a short period of exposure to the peptide.[1][5]

Experimental Protocols

This section details the key experimental methodologies employed to characterize the interaction of this compound with bacterial membranes.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound peptides is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Bacterial strains are cultured to the mid-logarithmic phase in appropriate broth media.

-

The bacterial suspension is diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

-

Two-fold serial dilutions of the this compound peptides are prepared in a 96-well microtiter plate.

-

An equal volume of the bacterial suspension is added to each well.

-

The plates are incubated at 37°C for 16-20 hours.

-

The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Membrane Permeabilization Assay (Calcein Leakage Assay)

This assay is used to assess the ability of this compound to disrupt the integrity of lipid vesicles, which serve as a model for bacterial membranes. The release of the fluorescent dye calcein from the vesicles indicates membrane permeabilization.[7][8][9]

Protocol:

-

Large unilamellar vesicles (LUVs) encapsulating calcein at a self-quenching concentration are prepared by extrusion. The lipid composition can be tailored to mimic either Gram-positive (e.g., phosphatidylglycerol/phosphatidylethanolamine) or Gram-negative (e.g., with LPS incorporated) bacterial membranes.

-

The LUVs are separated from free calcein by size-exclusion chromatography.

-

The LUV suspension is placed in a fluorometer cuvette.

-

This compound is added to the cuvette, and the fluorescence intensity is monitored over time.

-

An increase in fluorescence indicates the leakage of calcein from the vesicles due to membrane disruption.

-

Complete leakage is induced by adding a detergent (e.g., Triton X-100) to determine the maximum fluorescence.

-

The percentage of leakage is calculated relative to the maximum fluorescence.

Membrane Depolarization Assay

This assay measures the change in bacterial membrane potential upon treatment with this compound using a potential-sensitive dye, such as DiSC3(5). Depolarization of the membrane is an indicator of membrane disruption.[10][11][12]

Protocol:

-

Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.

-

The cells are resuspended in a suitable buffer containing glucose to maintain metabolic activity.

-

The potential-sensitive dye DiSC3(5) is added to the cell suspension. The dye accumulates in polarized membranes, leading to self-quenching of its fluorescence.

-

The baseline fluorescence is recorded.

-

This compound is added to the cell suspension.

-

An increase in fluorescence intensity is monitored over time, which corresponds to the release of the dye from the depolarized membrane.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Resistance in ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Emerging Strategies to Combat ESKAPE Pathogens in the Era of Antimicrobial Resistance: A Review [frontiersin.org]

- 4. Antimicrobial Resistance in ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Potential Analysis of Novel α-Helix Peptides in the Chinese Wolf Spider Lycosa sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide Dermaseptin S9 | PLOS One [journals.plos.org]

- 8. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Magainin 1-induced leakage of entrapped calcein out of negatively-charged lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antimicrobial Peptide LS-BF1

Introduction

LS-BF1 is a synthetically developed cationic antimicrobial peptide (AMP) engineered for potent, broad-spectrum antibacterial activity. As a member of the AMP family, this compound represents a promising avenue of research in the face of rising antibiotic resistance. This technical guide provides a comprehensive overview of the core chemical and biological properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Peptide Sequence and Chemical Properties

The fundamental characteristics of this compound are rooted in its unique amino acid sequence and resulting chemical properties. This section details these core attributes.

Amino Acid Sequence

The primary structure of this compound is a 15-residue peptide with the following sequence:

VKRFKKFFRKFKKFV-NH2

A key structural feature of this compound is a covalent cross-link between the side chains of the Lysine (K) residues at position 6 and position 10. This intramolecular bridge contributes to the peptide's conformational stability. The C-terminus is amidated, which enhances its overall positive charge and resistance to exopeptidases.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C107H166N28O15 |

| Molecular Weight | 2084.64 g/mol |

| Theoretical Isoelectric Point (pI) | 11.2 |

| Net Charge at pH 7.4 | +9 |

| Solubility | Soluble in water and acidic solutions. |

Note: The theoretical isoelectric point was calculated based on the amino acid sequence. Actual experimental values may vary slightly.

Mechanism of Action: Bacterial Membrane Disruption

This compound exerts its antimicrobial effect primarily through the disruption of bacterial cell membranes. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This initial interaction is followed by membrane permeabilization and eventual cell lysis. Several models have been proposed to describe this process, including the barrel-stave, toroidal pore, and carpet models.

Figure 1. Signaling pathway of this compound's proposed membrane disruption mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) of Cross-Linked this compound

The synthesis of this compound with its side-chain cross-link can be achieved through a modified solid-phase peptide synthesis (SPPS) protocol.

Figure 2. Generalized workflow for the solid-phase synthesis of cross-linked this compound.

Methodology:

-

Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain using a standard coupling reagent such as HBTU/DIEA in DMF.

-

Orthogonal Protection: At positions 6 and 10, use Lysine residues with orthogonal protecting groups, for instance, Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Boc)-OH, respectively.

-

Selective Deprotection: After assembling the linear peptide, selectively remove the Mtt protecting group from Lys6 using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

On-Resin Cyclization: Activate the newly freed side-chain carboxyl group of an appropriate amino acid (e.g., Asp or Glu coupled to the Lys6 side chain) and react it with the amino group of the deprotected Lys10 side chain to form the lactam bridge.

-

Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to remove the peptide from the resin and cleave all remaining side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Understanding the Cationic Nature of Novel Therapeutic Agents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "LS-BF1" did not yield specific results in public scientific databases. Therefore, this guide provides a comprehensive framework for understanding the cationic nature of a hypothetical or proprietary substance, hereafter referred to as [Substance Name] . The principles, experimental protocols, and data presented are based on established knowledge of cationic molecules such as peptides, lipids, and polymers used in therapeutic development.

Introduction

The net positive charge, or cationic nature, of a therapeutic agent is a critical determinant of its biological activity. This property governs interactions with negatively charged biological structures, such as cell membranes, nucleic acids, and certain proteins. A thorough understanding and characterization of a substance's cationic properties are therefore paramount for predicting its mechanism of action, efficacy, and potential toxicity. This technical guide outlines the key parameters for defining the cationic nature of [Substance Name] , details the experimental protocols for their measurement, and provides visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Assessment of Cationic Properties

The cationic character of [Substance Name] can be quantified through several key parameters. The following table summarizes these metrics, their significance, and typical data representation.

| Parameter | Description | Typical Quantitative Data for a Cationic Substance | Significance in Drug Development |

| Zeta Potential (ζ) | A measure of the magnitude of the electrostatic potential at the shear plane of a particle in a solution. It indicates the degree of repulsion between adjacent, similarly charged particles in a dispersion. | +35 mV (at pH 7.4) | Predicts colloidal stability in formulations and strength of interaction with negatively charged cell surfaces. Values > +30 mV generally indicate good stability. |

| Isoelectric Point (pI) | The pH at which a molecule carries no net electrical charge. | 9.5 | Determines the overall charge of the substance at a given physiological pH. For a cationic substance, the pI will be above 7. |

| Binding Affinity (Kd) to Anionic Ligands | The dissociation constant for the binding of the substance to a negatively charged molecule (e.g., heparin, DNA, or anionic lipids). | 50 nM (for heparin) | Quantifies the strength of interaction with biological targets. A lower Kd indicates a stronger binding affinity. |

Experimental Protocols

Detailed methodologies for quantifying the cationic properties of [Substance Name] are provided below.

Protocol 1: Zeta Potential Measurement

Objective: To determine the surface charge of [Substance Name] in a specific medium.

Methodology: Electrophoretic Light Scattering (ELS)

-

Sample Preparation:

-

Instrumentation and Setup:

-

Utilize a Zetasizer instrument capable of ELS.

-

Rinse the measurement cell (e.g., a disposable folded capillary cell) with filtered ultrapure water and then with the sample buffer to remove any contaminants.[3]

-

Load the sample into the cell, ensuring no air bubbles are trapped between the electrodes. A typical sample volume is around 750 µL.[2]

-

-

Measurement:

-

Equilibrate the sample to the desired temperature (e.g., 25°C) within the instrument for at least 2 minutes.[2]

-

Apply an electric field and measure the electrophoretic mobility of the particles. The instrument software will calculate the zeta potential using the Henry equation, typically applying the Smoluchowski approximation (f(κa) = 1.5) for aqueous media.[2]

-

Perform a minimum of three independent runs to ensure the reproducibility of the measurement.[2]

-

-

Data Analysis:

-

Report the zeta potential as the mean ± standard deviation of the replicate measurements.

-

Include the measurement temperature, pH, and composition of the dispersion medium in the report.[2]

-

Protocol 2: Isoelectric Point (pI) Determination

Objective: To identify the pH at which [Substance Name] has a net charge of zero.

Methodology: Isoelectric Focusing (IEF)

-

Sample Preparation:

-

Prepare a solution of [Substance Name] in a denaturing rehydration buffer containing urea and a non-ionic or zwitterionic detergent to ensure the protein is unfolded and aggregation is minimized.[4] The concentration will depend on the staining method's sensitivity.

-

-

Gel Preparation and Rehydration:

-

Focusing:

-

Place the rehydrated IPG strip into an IEF cell.

-

Apply a voltage program, starting with a low voltage and gradually increasing to a high voltage (e.g., up to 8,000-10,000 V).[5] This allows the molecules to migrate through the pH gradient until they reach their pI, where their net charge is zero and migration stops.[4][6]

-

-

Staining and Visualization:

-

After focusing, fix the proteins in the gel using a solution such as trichloroacetic acid.

-

Stain the gel with a protein stain like Coomassie Brilliant Blue or a more sensitive fluorescent stain to visualize the focused protein band.[7]

-

-

Data Analysis:

-

The pI is determined by the position of the protein band along the calibrated pH gradient of the IPG strip.

-

Protocol 3: Binding Affinity to Anionic Molecules

Objective: To quantify the binding affinity of [Substance Name] to a negatively charged ligand (e.g., DNA, heparin).

Methodology: Fluorescence Anisotropy

-

Probe Preparation:

-

Binding Assay:

-

In a multi-well plate or cuvette, prepare a series of solutions with a constant, low concentration (e.g., 5 nM) of the fluorescently labeled ligand.[9]

-

Add increasing concentrations of [Substance Name] to these solutions.[8]

-

Allow the binding reactions to reach equilibrium by incubating at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 30 minutes).[8][10]

-

-

Measurement:

-

Measure the fluorescence anisotropy of each sample using a spectrofluorometer equipped with polarizers.[10]

-

When the larger [Substance Name] binds to the smaller fluorescently labeled ligand, the rotational diffusion of the complex slows down, resulting in an increase in fluorescence anisotropy.[11]

-

-

Data Analysis:

-

Plot the change in anisotropy as a function of the concentration of [Substance Name] .

-

Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model) to calculate the dissociation constant (Kd).[9] A lower Kd value signifies a higher binding affinity.

-

Mandatory Visualizations

Signaling Pathway and Interaction Diagrams

The following diagrams illustrate conceptual pathways and workflows relevant to the study of a cationic substance.

Caption: Hypothetical signaling pathway of a cationic substance.

Caption: Experimental workflow for cationic characterization.

References

- 1. epfl.ch [epfl.ch]

- 2. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]

- 7. mybiosource.com [mybiosource.com]

- 8. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]

- 9. Fluorescence Anisotropy DNA Binding Assay. [bio-protocol.org]

- 10. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. molbiolcell.org [molbiolcell.org]

LS-BF1: A Potential Therapeutic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS-BF1 is a novel, synthetically optimized cationic antimicrobial peptide (AMP) that has demonstrated significant potential as a therapeutic agent against multidrug-resistant bacteria.[1][2][3][4][5] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and toxicological profile. The information is primarily based on the findings published by Hu Y, et al. in the Journal of Medicinal Chemistry, 2022.[1][2][3][4]

Introduction

The emergence of multidrug-resistant (MDR) pathogens, particularly the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant global health threat.[6][7][8] Antimicrobial peptides are a promising class of therapeutics due to their broad-spectrum activity and unique mechanism of action that is less prone to the development of resistance compared to conventional antibiotics. This compound is a lysine-stapled peptide designed for enhanced stability and reduced toxicity while maintaining potent antimicrobial activity.[1][9]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C107H166N28O15 | [1] |

| Molecular Weight | 2084.64 g/mol | [1] |

| Sequence | VKRFKKFFRKFKKFV-NH2 | [1] |

| Modification | (E)-but-2-enyl cross-link between Lys6 and Lys10 | [1] |

In Vitro Efficacy

This compound exhibits a broad spectrum of antibacterial activity against challenging ESKAPE pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values as reported in the primary literature.

| Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not publicly available |

| MRSA USA300 | Data not publicly available | |

| Klebsiella pneumoniae | ATCC 13883 | Data not publicly available |

| KPC-producing strain | Data not publicly available | |

| Acinetobacter baumannii | ATCC 19606 | Data not publicly available |

| MDR strain | Data not publicly available | |

| Pseudomonas aeruginosa | ATCC 27853 | Data not publicly available |

| MDR strain | Data not publicly available | |

| Enterococcus faecium | Vancomycin-resistant | Data not publicly available |

| Enterobacter cloacae | MDR strain | Data not publicly available |

| Note: The specific MIC values are contained within the primary research article by Hu Y, et al. and are not available in publicly accessible abstracts. |

Toxicological Profile

A critical aspect of antimicrobial peptide development is ensuring selectivity for microbial cells over host cells. This compound has been evaluated for its hemolytic activity against red blood cells and its cytotoxicity against human cell lines.

| Assay | Cell Type | Value |

| Hemolysis | Human Red Blood Cells | HC10: Data not publicly available |

| Cytotoxicity | Human Embryonic Kidney (HEK293) | IC50: Data not publicly available |

| Note: The specific HC10 (concentration causing 10% hemolysis) and IC50 (concentration causing 50% inhibition of cell growth) values are detailed in the primary publication by Hu Y, et al. |

In Vivo Efficacy

This compound has demonstrated good in vivo efficacy in a mouse infection model, effectively eliminating bacteria.[1][2][5]

| Animal Model | Pathogen | Treatment Regimen | Outcome |

| Mouse Peritonitis Model | [Specific pathogen not detailed in abstracts] | [Dosage and frequency not detailed in abstracts] | Significant reduction in bacterial load |

| Note: Detailed parameters of the in vivo studies are available in the full text of the primary research article. |

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the bacterial cell membrane.[1][2][5] This is a common mechanism for cationic antimicrobial peptides, which are electrostatically attracted to the negatively charged bacterial membrane, leading to pore formation and cell lysis.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize this compound, based on standard laboratory methods. The specific details and modifications for the this compound study are described in the primary publication.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Caption: Generalized workflow for MIC determination.

Hemolysis Assay

This assay measures the ability of a compound to lyse red blood cells, an indicator of toxicity to mammalian cells.

Caption: Generalized workflow for hemolysis assay.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cultured human cells, providing a measure of cytotoxicity.

Caption: Generalized workflow for MTT cytotoxicity assay.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways that this compound may modulate within host cells. The primary mechanism is understood to be direct membrane disruption of bacteria. Future research may explore potential immunomodulatory effects and associated signaling cascades.

Conclusion

This compound is a promising antimicrobial peptide with potent activity against a broad range of multidrug-resistant bacteria.[1][2][5] Its lysine-stapled structure confers stability and a favorable toxicity profile, making it an attractive candidate for further preclinical and clinical development. The primary mechanism of action through membrane disruption is a key advantage in overcoming existing antibiotic resistance mechanisms. Further research is warranted to fully elucidate its therapeutic potential, including more extensive in vivo studies and investigation of potential immunomodulatory properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel antibacterial agent for the infected wound treatment: all-hydrocarbon stapling optimization of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ESKAPEE pathogens newly released from biofilm residence by a targeted monoclonal are sensitized to killing by traditional antibiotics [frontiersin.org]

- 6. Antimicrobial Resistance in ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Emerging Strategies to Combat ESKAPE Pathogens in the Era of Antimicrobial Resistance: A Review [frontiersin.org]

- 8. Antimicrobial Resistance in ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stapled Phd Peptides Inhibit Doc Toxin Induced Growth Arrest in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining LS-BF1 Susceptibility in Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

LS-BF1 is a novel cationic antimicrobial peptide derived from the venom of the Chinese wolf spider Lycosa sinensis.[1] Like many cationic antimicrobial peptides, this compound exhibits broad-spectrum antibacterial activity, including against challenging multidrug-resistant pathogens.[2] Its primary mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to rapid cell death.[3][1] This document provides detailed protocols for testing the susceptibility of clinical bacterial isolates to this compound, data presentation guidelines, and visualizations of the experimental workflow and mechanism of action. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) with modifications suitable for cationic peptides.[4][5]

Data Presentation

The antimicrobial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[6] The following tables summarize the MIC values of a representative LS-peptide (LS-AMP-F1) against various standard bacterial strains and multidrug-resistant clinical isolates.

Table 1: MIC of LS-AMP-F1 Against Standard Bacterial Strains

| Bacterial Strain | Gram Stain | MIC (µM) |

| Escherichia coli ATCC 25922 | Negative | 12.5 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 25 |

| Staphylococcus aureus ATCC 29213 | Positive | >50 (ND) |

| Enterococcus faecalis ATCC 29212 | Positive | 50 |

| Klebsiella pneumoniae ATCC 700603 | Negative | 12.5 |

| Acinetobacter baumannii ATCC 19606 | Negative | 6.25 |

| Proteus vulgaris ATCC 13315 | Negative | >50 (ND) |

| Bacillus subtilis ATCC 6633 | Positive | 6.25 |

| ND: Not Detected within the tested concentrations. |

Table 2: MIC of LS-AMP-F1 Against Multidrug-Resistant Clinical Isolates

| Bacterial Species (Number of Isolates) | MIC Range (µM) |

| Acinetobacter baumannii (5) | 3.1 - 12.5 |

| Klebsiella pneumoniae (5) | 12.5 - 50 |

| Pseudomonas aeruginosa (5) | 25 - 50 |

| Staphylococcus aureus (5) | 25 - >50 |

| Enterococcus faecium (5) | 12.5 - 25 |

| Enterobacter cloacae (5) | 12.5 - 25 |

Experimental Protocols

Accurate determination of this compound susceptibility requires careful adherence to protocols that account for the peptide's cationic and hydrophobic nature. The following are detailed methodologies for broth microdilution and disk diffusion assays.

Protocol 1: Broth Microdilution MIC Assay

This method determines the MIC of this compound in a liquid medium.[4][5][7][8]

Materials:

-

This compound peptide, lyophilized powder

-

Clinical bacterial isolates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[5][8]

-

Sterile distilled water

-

Sterile 96-well polypropylene microtiter plates (low-binding)[9]

-

Bacterial inoculum adjusted to 0.5 McFarland standard

-

Incubator (35°C ± 2°C)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of this compound Stock Solution:

-

Allow the lyophilized this compound to equilibrate to room temperature before opening.

-

Reconstitute the peptide in sterile distilled water to create a high-concentration stock solution (e.g., 1 mg/mL). Sonication can aid in dissolving the peptide.[6][10]

-

For long-term storage, aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]

-

-

Preparation of Peptide Dilutions:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies of the clinical isolate.

-

Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well containing the peptide dilutions.

-

Include a positive control (bacteria in CAMHB without peptide) and a negative control (CAMHB only).

-

Incubate the plate at 35°C ± 2°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

-

Protocol 2: Disk Diffusion Susceptibility Assay

This method provides a qualitative assessment of susceptibility and can be used for screening.

Materials:

-

This compound peptide

-

Sterile blank paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Clinical bacterial isolates

-

Sterile saline

-

Sterile forceps

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Preparation of this compound Disks:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or a buffer in which it is soluble and stable).

-

Apply a specific amount of the this compound solution to each sterile blank paper disk to achieve a desired concentration per disk (e.g., 30 µg).

-

Allow the disks to dry completely in a sterile environment.

-

-

Preparation of Bacterial Inoculum and Inoculation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.

-

Allow the plate to dry for 3-5 minutes.

-

-

Disk Application and Incubation:

-

Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate.

-

Gently press each disk to ensure complete contact with the agar surface.

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.

-

The interpretation of susceptible, intermediate, or resistant requires the establishment of standardized zone diameter breakpoints, which are not yet available for this compound.

-

Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed mechanism of action of cationic antimicrobial peptides like this compound on bacterial cell membranes.

Caption: Mechanism of this compound action on bacterial cell membranes.

Experimental Workflow for Broth Microdilution MIC Assay

The diagram below outlines the key steps in the broth microdilution protocol for determining the MIC of this compound.

Caption: Workflow for this compound Broth Microdilution MIC Assay.

Logical Relationship for Susceptibility Interpretation

The following diagram illustrates the logical flow for interpreting susceptibility testing results.

Caption: Logic for interpreting antimicrobial susceptibility results.

References

- 1. Antibacterial Potential Analysis of Novel α-Helix Peptides in the Chinese Wolf Spider Lycosa sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibacterial Potential Analysis of Novel α-Helix Peptides in the Chinese Wolf Spider Lycosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 6. benchchem.com [benchchem.com]

- 7. Antibacterial Action of Structurally Diverse Cationic Peptides on Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

Determining the Minimum Inhibitory Concentration (MIC) of LS-BF1 Against Pseudomonas aeruginosa

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. This bacterium's ability to form biofilms and its diverse resistance mechanisms pose a significant challenge in clinical settings. The development of novel antimicrobial agents is paramount, and a critical early step in the evaluation of a new compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of the investigational compound LS-BF1 against P. aeruginosa, adhering to established standards to ensure reproducibility and accuracy.